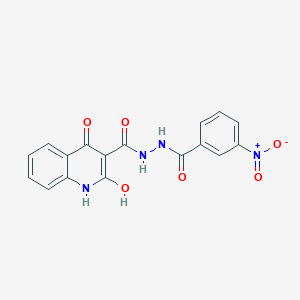
4-hydroxy-N'-(3-nitrobenzoyl)-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-hydroxy-N’-(3-nitrobenzoyl)-4-oxo-1H-quinoline-3-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core, a nitrobenzoyl group, and a carbohydrazide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N’-(3-nitrobenzoyl)-4-oxo-1H-quinoline-3-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group can be introduced through a nitration reaction, where the quinoline derivative is treated with a mixture of nitric acid and sulfuric acid.
Formation of the Carbohydrazide Moiety: The carbohydrazide moiety can be introduced by reacting the nitrobenzoyl-quinoline intermediate with hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-hydroxy-N’-(3-nitrobenzoyl)-4-oxo-1H-quinoline-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amino derivatives of the quinoline compound.
Substitution: Halogenated or alkylated quinoline derivatives.
科学研究应用
2-hydroxy-N’-(3-nitrobenzoyl)-4-oxo-1H-quinoline-3-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of novel materials and chemical sensors.
作用机制
The mechanism of action of 2-hydroxy-N’-(3-nitrobenzoyl)-4-oxo-1H-quinoline-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its nitro group can undergo reduction to form reactive intermediates that can interact with DNA, leading to cytotoxic effects in cancer cells.
相似化合物的比较
Similar Compounds
2-hydroxy-N’-(3-nitrobenzoyl)-4-oxo-1H-quinoline-3-carbohydrazide: Unique due to its specific combination of functional groups.
2-hydroxy-N’-(3-nitrobenzoyl)-4-oxo-1H-quinoline-3-carbohydrazide derivatives: Similar compounds with slight modifications in the functional groups, leading to different biological activities.
Other quinoline derivatives: Compounds with a quinoline core but different substituents, such as chloroquine and quinine, which are known for their antimalarial properties.
Uniqueness
The uniqueness of 2-hydroxy-N’-(3-nitrobenzoyl)-4-oxo-1H-quinoline-3-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.
属性
CAS 编号 |
304870-09-5 |
|---|---|
分子式 |
C17H12N4O6 |
分子量 |
368.3g/mol |
IUPAC 名称 |
4-hydroxy-N'-(3-nitrobenzoyl)-2-oxo-1H-quinoline-3-carbohydrazide |
InChI |
InChI=1S/C17H12N4O6/c22-14-11-6-1-2-7-12(11)18-16(24)13(14)17(25)20-19-15(23)9-4-3-5-10(8-9)21(26)27/h1-8H,(H,19,23)(H,20,25)(H2,18,22,24) |
InChI 键 |
CXCZBASUFALCKQ-UHFFFAOYSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(N2)O)C(=O)NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])O |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(N2)O)C(=O)NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


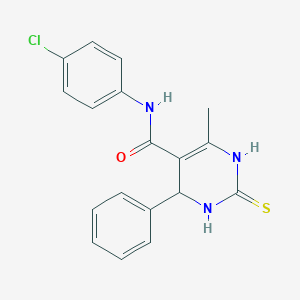
![[2-(Dodecanoylamino)-3-ethoxy-3-oxo-1-phenylpropyl] dodecanoate](/img/structure/B405594.png)
![1-[2-(2-Methoxy-phenoxy)-ethyl]-1H-benzoimidazole-2-thiol](/img/structure/B405595.png)

![1-(4-Iodophenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B405599.png)
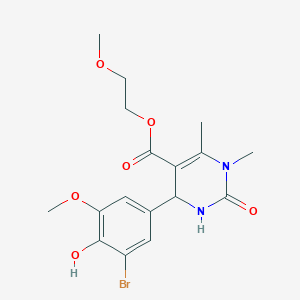
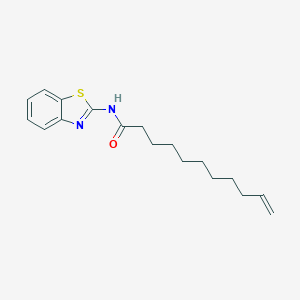
![N-(2-bromophenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B405609.png)
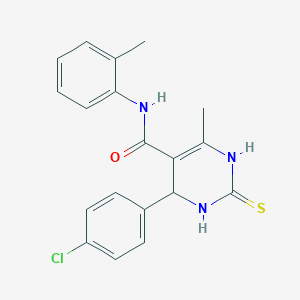
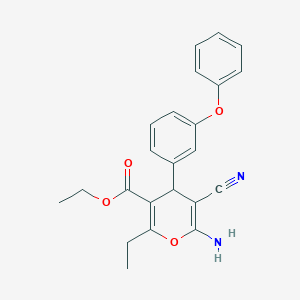
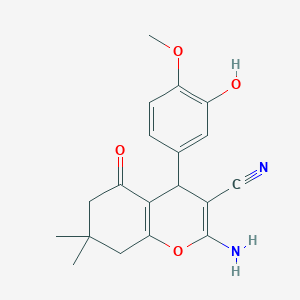
![N-[4-(2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)phenyl]acetamide](/img/structure/B405615.png)
![2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-(3-methoxyphenyl)acrylonitrile](/img/structure/B405617.png)
![4-(2,4-Dimethylphenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1,3-thiazole](/img/structure/B405618.png)
